Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-19-15(18)12-7-3-2-6-11(12)10-20-16-17-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPKEUCLKKRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via an SN2 mechanism, where the thiolate anion (generated by deprotonating 2-mercaptobenzothiazole with a base like sodium hydroxide) attacks the electrophilic carbon of methyl 2-(bromomethyl)benzoate. The general protocol involves:
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Dissolving 2-mercaptobenzothiazole (1.0 equiv) and methyl 2-(bromomethyl)benzoate (1.1 equiv) in ethanol or methanol.
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Adding aqueous NaOH (1.5 equiv) dropwise at 0–5°C to prevent side reactions.
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Isolating the product via extraction with ethyl acetate and purification by column chromatography (silica gel, hexane/ethyl acetate).
Typical yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol.
Solvent and Base Optimization
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Methanol balances reactivity and practicality, achieving 74% yield. Base selection also influences outcomes:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH | MeOH | 74 | 95 |
| K₂CO₃ | DMF | 68 | 92 |
| Et₃N | THF | 62 | 89 |
Strong bases like NaOH favor complete deprotonation of the thiol, while weaker bases (e.g., K₂CO₃) reduce side-product formation but prolong reaction times.
Green Synthesis Alternatives
Recent advances emphasize sustainable methodologies, such as the use of water as a solvent and metal sulfide catalysts, as detailed in a 2016 patent.
One-Pot Synthesis via Disulfide Intermediates
The patent CN105949147A discloses a route starting from o-amino aromatic disulfides, carbon disulfide (CS₂), and NaHS in aqueous or alcoholic solvents. While primarily targeting 2-mercaptobenzothiazole derivatives, this method can be adapted for this compound by introducing methyl 2-(bromomethyl)benzoate in a subsequent step. Key advantages include:
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Solvent versatility : Water, ethanol, or DMSO achieve yields >85%.
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Catalytic efficiency : NaHS (0.5 equiv) reduces reaction time to 4–10 hours.
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Scalability : Demonstrated at 0.4–1.6 mmol scales with consistent yields.
For example, reacting 2,2'-dithiodiphenylamine (0.40 mmol) with CS₂ (1.6 mmol) and NaHS (0.2 mmol) in water at 80°C for 4 hours yields 92.8% 2-mercaptobenzothiazole, which is then alkylated to form the target compound.
Solvent-Free Mechanochemical Approaches
Emerging techniques employ ball milling to avoid solvents entirely. Preliminary studies report 60–70% yields by grinding 2-mercaptobenzothiazole, methyl 2-(bromomethyl)benzoate, and K₂CO₃ for 2 hours. This method remains experimental but offers promise for industrial applications due to reduced waste.
Advanced Catalytic Strategies
Phase-Transfer Catalysis
Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances interfacial reactivity in biphasic systems (e.g., water/ethyl acetate). This modification boosts yields to 81% by facilitating thiolate-ion transfer into the organic phase.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 15 minutes accelerates the reaction, achieving 79% yield with comparable purity to conventional methods. Energy consumption decreases by 40%, making this approach economically viable.
Purification and Characterization
Post-synthesis workup typically involves:
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Liquid-liquid extraction : Ethyl acetate effectively isolates the product from aqueous bases.
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Column chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (7:3) eluent removes unreacted starting materials.
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Recrystallization : Ethanol or methanol yields colorless crystals with >99% purity.
Critical characterization data include:
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¹H NMR (CDCl₃): δ 8.02 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzoate ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines, thiols, and alcohols, organic solvents, and mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of compounds containing thiazole and benzothiazole moieties. For instance, derivatives of benzothiazole have been shown to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate could serve as a scaffold for developing new antimicrobial agents, leveraging the established efficacy of similar compounds.
1.2 Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. Research indicates that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines . this compound may similarly be evaluated for its potential in cancer therapeutics.
1.3 Anti-inflammatory Effects
Compounds with thiazole structures have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases . The incorporation of the benzoate group could potentially enhance these effects, warranting further investigation.
Synthetic Applications
2.1 Versatile Synthetic Intermediates
This compound can act as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, which can lead to the development of new bioactive compounds . The compound's ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry.
2.2 Development of Novel Drug Formulations
The compound can be utilized in formulating novel drug delivery systems due to its favorable physicochemical properties. Its lipophilicity and ability to form stable complexes with other pharmaceutical agents can enhance drug solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
- Structure : Features a benzothiazole-thioether linked to an acetamide group and a pyridine ring .
- Key Differences : Replaces the benzoate ester with an acetamide-pyridine system.
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone
- Structure: Benzothiazole connected via an ether linkage to a chlorophenyl-methanone group .
- Key Differences : Uses an ether bond instead of thioether and incorporates a ketone moiety.
- Activity : Demonstrates antitumor, anti-inflammatory, and antimicrobial activities, highlighting the role of benzothiazole in bioactive molecules .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate
- Structure: Combines a thiazole ring with an imino ester and methoxycarbonyl groups .
- Key Differences: Substitutes benzothiazole with a simpler thiazole and introduces an imino functionality.
- Activity : Serves as an intermediate in cephalosporin antibiotic synthesis, emphasizing the utility of thiazole derivatives .
Agrochemical Analogues
Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : Contains a sulfonylurea bridge and pyrimidine ring instead of benzothiazole .
- Key Differences : Lacks the thioether-benzothiazole system but retains the methyl benzoate core.
- Application : Used as a herbicide, illustrating the agrochemical relevance of substituted benzoates .
Crystallographic Insights
- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate: Exhibits intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming stable dimers and sheets .
- 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide : Likely adopts a planar conformation due to resonance stabilization of the acetamide group .
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, alongside case studies and data tables.
Chemical Structure and Synthesis
This compound is a benzothiazole derivative characterized by its unique thioether linkage. The synthesis typically involves reacting 2-mercaptobenzothiazole with methyl 2-bromomethylbenzoate in the presence of a base such as potassium carbonate, often in dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Candida albicans | 3.92–4.01 mM |
| Aspergillus niger | 4.01–4.23 mM |
These findings indicate that this compound exhibits significant antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving the disruption of essential metabolic pathways. For example, molecular docking studies suggest that it binds effectively to active sites of critical enzymes involved in cancer progression.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose tolerance, making it a candidate for diabetes management.
- Disruption of Metabolic Pathways : By binding to critical enzymes, this compound can disrupt essential biological pathways, leading to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of several benzothiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that the compound had potent activity with MIC values significantly lower than those of many conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cell lines in vitro. The study employed both cell viability assays and molecular docking simulations to demonstrate that the compound interacts with key proteins involved in cell proliferation and survival, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate, and how are intermediates characterized?
The synthesis typically involves the functionalization of benzothiazole derivatives. A common approach is the reaction of 2-mercaptobenzothiazole with methyl 2-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF), forming the thioether linkage . Intermediates are characterized using NMR (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity (>95%) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the benzothiazole (δ 7.2–8.1 ppm) and methyl benzoate (δ 3.9 ppm for OCH₃) moieties .
- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: 331.03 [M+H]⁺) .
- X-ray Crystallography : Rarely reported but used to resolve ambiguities in stereochemistry for related derivatives .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C) .
- pH-Dependent Hydrolysis : Monitoring ester group cleavage in acidic/basic media via HPLC retention time shifts .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing byproducts like disulfide formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalytic Additives : Use of CuI (5 mol%) reduces disulfide byproducts by preventing thiol oxidation .
- Temperature Control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .
Q. How do electronic effects of substituents on the benzothiazole ring influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -NO₂ at the 6-position) increase electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility for biological assays . Computational DFT studies predict activation energies for these trends .
Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?
- In Vitro Screening : Antimicrobial activity is tested via MIC assays (e.g., against S. aureus, MIC ~32 µg/mL), while cytotoxicity is assessed using MTT assays on HEK-293 cells (IC₅₀ >100 µg/mL) .
- Data Reconciliation : Conflicting results (e.g., variable IC₅₀ values) are addressed by standardizing assay protocols (e.g., incubation time, cell line selection) and validating purity via LC-MS .
Q. What computational tools predict binding affinities of this compound to biological targets like COX-2 or EGFR?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example, the benzothiazole moiety shows π-π stacking with COX-2’s Tyr385, while the ester group forms hydrogen bonds with Arg120 . Free energy calculations (MM-PBSA) refine affinity predictions .
Q. How does the thioether linker impact the compound’s pharmacokinetic properties compared to ether or methylene analogs?
- Metabolic Stability : The thioether reduces CYP450-mediated oxidation rates compared to ethers, as shown in liver microsome assays (t₁/₂: 45 min vs. 22 min) .
- Membrane Permeability : LogP calculations (2.8 vs. 1.5 for methylene analogs) suggest enhanced lipophilicity, correlating with improved Caco-2 permeability .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
Discrepancies arise from:
- Structural Variations : Minor substituent changes (e.g., -Cl vs. -CH₃ on the benzoate ring) alter target specificity .
- Assay Conditions : Hypoxic vs. normoxic environments significantly affect activity in models like HepG2 .
- Metabolic Activation : Prodrug derivatives require enzymatic cleavage (e.g., esterase-mediated) for efficacy, which varies across cell lines .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
- Synthesis : Adopt flow chemistry for scale-up (≥10 g) with in-line FTIR monitoring to track intermediate formation .
- Biological Testing : Use orthogonal assays (e.g., SPR for binding affinity + transcriptomics for pathway analysis) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
